REACTION_CXSMILES
|
N1[CH2:6][CH2:5][O:4][CH2:3]C1.Cl[CH:8](Cl)[C:9]([OH:11])=[O:10].[C:13]1([O:19][CH3:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>OS(O)(=O)=O>[CH3:3][O:4][C:5]1[CH:6]=[CH:15][C:14]([CH:8]([C:16]2[CH:17]=[CH:18][C:13]([O:19][CH3:20])=[CH:14][CH:15]=2)[C:9]([OH:11])=[O:10])=[CH:13][CH:18]=1
|
Name
|
|
Quantity
|
43.56 g
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
12.89 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)O)Cl
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature until it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
CUSTOM
|
Details
|
the ice bath was removed
|
Type
|
DISSOLUTION
|
Details
|
The reaction mixture was dissolved in a mixed solvent of 120 mL acetic acid and 12 mL H2O
|
Type
|
CUSTOM
|
Details
|
25° C
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at room temperature for 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
warmed to 60° C. for 3 hours
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
was extracted with CHCl3
|
Type
|
WASH
|
Details
|
The CHCl3 layer was then washed with 1N NaOH
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Type
|
CUSTOM
|
Details
|
to give a cloudy solution which
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
WAIT
|
Details
|
upon standing at room temperature for 64 hours
|
Duration
|
64 h
|
Type
|
FILTRATION
|
Details
|
The crystalline solid was filtered
|
Type
|
WASH
|
Details
|
rinsed with H2O
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C(C(=O)O)C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.2 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 55.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |